An In-Depth Technical Guide to 2-Fluoro-6-iodophenol (CAS No. 28177-50-6)
An In-Depth Technical Guide to 2-Fluoro-6-iodophenol (CAS No. 28177-50-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Fluoro-6-iodophenol, a halogenated phenol of significant interest in medicinal chemistry and materials science. We will delve into its chemical and physical properties, provide a detailed synthesis protocol based on established chemical principles, explore its analytical characterization, and discuss its potential applications, particularly in the realm of drug discovery.
Core Compound Profile: 2-Fluoro-6-iodophenol
2-Fluoro-6-iodophenol, identified by the CAS number 28177-50-6, is a disubstituted phenol featuring both a fluorine and an iodine atom ortho to the hydroxyl group.[1][2][3][4] This unique substitution pattern imparts specific steric and electronic properties that make it a valuable building block in organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Fluoro-6-iodophenol is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 28177-50-6 | [1][2][3][4][5] |
| Molecular Formula | C₆H₄FIO | [1][4] |
| Molecular Weight | 238.00 g/mol | [1] |
| Physical Form | Liquid or solid (depending on ambient temperature) | [5] |
| Melting Point | 16.1 °C | [5] |
| Boiling Point | 169.3 °C at 760 mmHg | [5] |
| IUPAC Name | 2-fluoro-6-iodophenol | [3] |
Synthesis of 2-Fluoro-6-iodophenol: A Protocol Grounded in Electrophilic Aromatic Substitution
The synthesis of 2-Fluoro-6-iodophenol can be achieved through the regioselective iodination of 2-fluorophenol. The hydroxyl and fluorine groups on the aromatic ring are both ortho-, para-directing. However, the steric hindrance from the fluorine atom and the hydroxyl group can influence the position of the incoming electrophile. The following protocol outlines a plausible and efficient method for this transformation.
Causality of Experimental Choices
The choice of an iodinating agent and reaction conditions is critical for achieving high regioselectivity and yield. A common and effective method for the iodination of activated aromatic rings like phenols is the use of molecular iodine (I₂) in the presence of an oxidizing agent. The oxidizing agent converts I₂ into a more potent electrophilic iodine species (e.g., I⁺), which is necessary to overcome the electron-rich nature of the phenol ring and facilitate substitution. The use of a suitable solvent that can dissolve both the substrate and the reagents is also essential.
Detailed Experimental Protocol: Ortho-Iodination of 2-Fluorophenol
This protocol is a well-established method for the ortho-iodination of phenols, adapted for the specific synthesis of 2-Fluoro-6-iodophenol.
Materials:
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2-Fluorophenol (starting material)
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Molecular Iodine (I₂)
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Silver Sulfate (Ag₂SO₄) or other suitable oxidizing agent
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Concentrated Sulfuric Acid (H₂SO₄)
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Dichloromethane (CH₂Cl₂) or other suitable solvent
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Saturated sodium thiosulfate (Na₂S₂O₃) solution
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen or argon atmosphere, dissolve 2-fluorophenol (1.0 equivalent) in dichloromethane.
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Addition of Reagents: To the stirred solution, add silver sulfate (0.5 equivalents) followed by the portion-wise addition of molecular iodine (1.0 equivalent).
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Initiation of Reaction: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
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Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Separate the organic layer.
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Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Isolation: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 2-Fluoro-6-iodophenol.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Fluoro-6-iodophenol.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-Fluoro-6-iodophenol. The following are the expected analytical data based on the structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
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¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show three aromatic protons and one hydroxyl proton. The chemical shifts and coupling constants will be influenced by the electronegative fluorine and iodine atoms. The aromatic protons will likely appear as complex multiplets due to proton-proton and proton-fluorine couplings. The hydroxyl proton will typically appear as a broad singlet, and its chemical shift can be concentration-dependent.
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¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atoms directly attached to the fluorine and iodine will show characteristic chemical shifts and coupling with the fluorine atom (¹J-CF, ²J-CF, etc.).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2-Fluoro-6-iodophenol is expected to exhibit the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3550-3200 (broad) | O-H stretch (phenolic) |
| ~3100-3000 | C-H stretch (aromatic) |
| ~1600-1450 | C=C stretch (aromatic ring) |
| ~1250 | C-O stretch (phenolic) |
| ~1100 | C-F stretch |
| ~750 | C-H bend (ortho-disubstituted) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 2-Fluoro-6-iodophenol, the molecular ion peak [M]⁺ is expected at m/z 238. Common fragmentation patterns for phenols include the loss of CO and the halogen atoms.
Applications in Drug Development and Medicinal Chemistry
Halogenated phenols are a well-established class of building blocks in drug discovery. The incorporation of fluorine and iodine into a phenolic scaffold can significantly modulate a molecule's pharmacological properties.
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Role of Fluorine: The fluorine atom, due to its small size and high electronegativity, can enhance metabolic stability, increase binding affinity to target proteins, and improve the pharmacokinetic profile of a drug candidate.
-
Role of Iodine: The iodine atom can serve as a handle for further synthetic modifications through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), allowing for the construction of complex molecular architectures. Additionally, the iodine atom can participate in halogen bonding, a non-covalent interaction that can contribute to drug-receptor binding.
While specific biological activities for 2-Fluoro-6-iodophenol are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Its derivatives have the potential to be investigated for a range of therapeutic areas, including as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Logical Relationship in Drug Discovery
The utility of 2-Fluoro-6-iodophenol as a building block in drug discovery follows a logical progression from its synthesis to the generation of diverse compound libraries for biological screening.
Caption: Role of 2-Fluoro-6-iodophenol in a drug discovery pipeline.
Safety and Handling
2-Fluoro-6-iodophenol is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. General precautions include:
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Working in a well-ventilated fume hood.
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Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoiding inhalation, ingestion, and skin contact.
Conclusion
2-Fluoro-6-iodophenol is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern offers opportunities for the development of novel compounds with tailored properties. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, serving as a foundational resource for researchers in the field.
References
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Alachem Co., Ltd. 28177-5-6 | 2-fluoro-6-iodophenol. Available at: [Link]
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Chemsigma. 28177-50-6 2-FLUORO-6-IODOPHENOL,98%. Available at: [Link]
-
Win-Win Chemical. 28177-50-6 2-Fluoro-6-iodophenol 2-氟-6-碘苯酚. Available at: [Link]
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PubChem. 2,6-Difluoro-4-iodophenol. National Center for Biotechnology Information. Available at: [Link]
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PubChem. 2-Fluoro-6-iodophenol. National Center for Biotechnology Information. Available at: [Link]
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PubChemLite. 2-bromo-6-fluoro-4-iodophenol (C6H3BrFIO). Available at: [Link]
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NIST WebBook. Phenol, 2-iodo-. Available at: [Link]
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ResearchGate. 19F NMR spectrum of 2,4,6-(CF3)3C6H2SH. Available at: [Link]
Sources
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Aryl Halide (Ar-X)
Meisenheimer Complex (Anionic σ-complex)
Product (Ar-Nu)